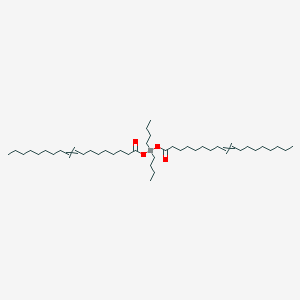

Dibutyltin dioleate

描述

Dibutyltin dioleate is an organotin compound with the chemical formula C44H84O4Sn. It is a colorless to pale yellow liquid that is primarily used as a catalyst in various industrial processes. The compound is known for its effectiveness in catalyzing reactions, particularly in the production of polyurethanes and other polymers.

准备方法

Synthetic Routes and Reaction Conditions: Dibutyltin dioleate can be synthesized through the reaction of dibutyltin oxide with oleic acid. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:

(C4H9)2SnO + 2C18H34O2 → (C4H9)2Sn(C18H33O2)2 + H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process often includes steps such as purification and distillation to remove any impurities and by-products.

化学反应分析

Types of Reactions: Dibutyltin dioleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibutyltin oxide and other tin-containing by-products.

Substitution: It can participate in substitution reactions where the oleate groups are replaced by other ligands.

Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyltin oxide and oleic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halides and other organotin compounds are used.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Major Products Formed:

Oxidation: Dibutyltin oxide and other tin oxides.

Substitution: Various organotin compounds depending on the substituent.

Hydrolysis: Dibutyltin oxide and oleic acid.

科学研究应用

Chemical Properties and Structure

Dibutyltin dioleate has the chemical formula CHOSn and is characterized by two oleate groups attached to a dibutyltin moiety. Its structure contributes to its functionality as a catalyst and stabilizer in various chemical processes.

Catalytic Applications

Polymer Production:

DBTO is widely recognized for its role as a catalyst in the production of polyurethanes. It facilitates the reaction between isocyanates and polyols, enhancing the efficiency of foam formation. Additionally, it is used in the synthesis of other polymers, including elastomers and coatings.

Transesterification:

this compound serves as an effective catalyst for transesterification reactions, which are crucial in biodiesel production. The compound's ability to accelerate the reaction between triglycerides and alcohols makes it valuable in renewable energy applications.

Stabilization of Plastics

DBTO is employed as a stabilizer in polyvinyl chloride (PVC) formulations. Its presence helps to mitigate thermal degradation during processing, thereby improving the longevity and performance of PVC products. The following table summarizes the stabilization properties of DBTO compared to other organotin compounds:

| Compound | Stabilization Efficiency | Typical Applications |

|---|---|---|

| This compound | High | PVC, elastomers |

| Dibutyltin dilaurate | Moderate | Polyurethanes |

| Dioctyltin compounds | Low | Food packaging |

Coatings and Sealants

DBTO is utilized in coatings for its ability to enhance adhesion and durability. It is particularly effective in outdoor applications where resistance to weathering is critical. Research indicates that DBTO-modified coatings exhibit improved mechanical properties and resistance to UV degradation.

Case Study: Coating Performance

A study evaluated the performance of DBTO in a glycerol-phthalate based alkyd coating exposed to outdoor conditions. The results demonstrated that coatings containing this compound maintained superior gloss retention and color stability compared to control samples without the compound .

Biological Applications

While primarily used in industrial applications, dibutyltin compounds have also been explored for their potential biological effects. Research indicates that DBTO can exhibit antimicrobial properties, making it a candidate for use in medical devices or coatings that require biocompatibility.

Environmental Considerations

Despite its utility, this compound poses environmental concerns due to its toxicity profile. Studies have shown that organotin compounds can bioaccumulate and exhibit endocrine-disrupting effects on aquatic organisms . Regulatory frameworks are increasingly scrutinizing the use of such compounds, leading to a push for safer alternatives.

作用机制

The mechanism by which dibutyltin dioleate exerts its catalytic effects involves the coordination of the tin atom with the reactants. The tin atom acts as a Lewis acid, facilitating the formation of intermediates and lowering the activation energy of the reaction. This enhances the reaction rate and improves the efficiency of the process. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

相似化合物的比较

Dibutyltin dilaurate: Another organotin compound used as a catalyst in similar applications. It has a different ligand structure, which can affect its reactivity and efficiency.

Dibutyltin diacetate: Used in various catalytic processes, particularly in the production of polyurethanes and other polymers.

Dibutyltin dibutoxide: Known for its catalytic properties in esterification and transesterification reactions.

Uniqueness: Dibutyltin dioleate is unique due to its specific ligand structure, which provides distinct catalytic properties. Its effectiveness in catalyzing polymerization reactions, particularly in the production of polyurethanes, sets it apart from other organotin compounds. The oleate ligands contribute to its solubility and reactivity, making it a valuable catalyst in various industrial processes.

生物活性

Dibutyltin dioleate (DBTO) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the context of adipogenesis, inflammation, and potential immunotoxicity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is represented by the chemical formula . It consists of a tin atom bonded to two butyl groups and two oleate groups, which are derived from oleic acid. This structure contributes to its lipophilicity and potential interactions with biological membranes.

Adipogenesis

Recent studies have shown that dibutyltin compounds, including this compound, act as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα). These receptors are crucial regulators of adipocyte differentiation and lipid metabolism:

- PPARγ Activation : In vitro studies using 3T3-L1 preadipocytes demonstrated that this compound promotes adipogenesis through PPARγ activation. The expression of adipogenic markers such as Fabp4, Adipoq, and Glut4 was significantly increased following exposure to dibutyltin compounds .

- Comparison with Other Compounds : While this compound induced adipogenesis, its effect was less pronounced compared to tributyltin chloride, a well-known full agonist of PPARγ .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by downregulating pro-inflammatory genes:

- Gene Expression Studies : In RAW 264.7 macrophages, exposure to this compound resulted in reduced expression of tumor necrosis factor-alpha (TNFα) when stimulated with lipopolysaccharides (LPS). This suggests that dibutyltin compounds may modulate inflammatory responses .

- Mechanistic Insights : The inhibition of inflammatory cytokines is believed to occur via PPARγ-mediated pathways, highlighting the compound's dual role in promoting adipogenesis while simultaneously exerting anti-inflammatory effects .

Toxicological Profile

Despite its biological activities, this compound poses potential risks due to its toxicological profile:

- Immunotoxicity : Organotin compounds have been implicated in immunotoxicity. Studies indicate that exposure to dibutyltin compounds can lead to alterations in immune responses, although specific data on this compound remains limited .

- Cytotoxicity : Research has shown that organotin compounds can induce cytotoxic effects in various cell types. For instance, less-dispersed carbon nanotubes caused cytotoxicity in macrophages, suggesting that similar mechanisms may be at play with dibutyltin compounds .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

[dibutyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFFJJAOMMAGFE-BGSQTJHASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051678 | |

| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13323-62-1, 13323-74-5 | |

| Record name | 1,1′-(Dibutylstannylene) di-(9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC221307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。